

Application Notes and Protocols for the Cyanation of Halo-Aromatic Esters

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Compound of Interest

Compound Name: Methyl 2-cyano-5-fluorobenzoate

Cat. No.: B1313774

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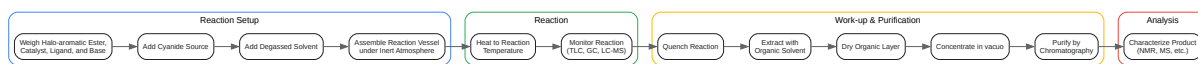
These application notes provide detailed experimental procedures for the cyanation of halo-aromatic esters, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The protocols outlined below utilize various palladium and nickel-based catalyst systems with different cyanide sources, offering flexibility based on substrate reactivity, functional group tolerance, and safety considerations.

Introduction

The conversion of a halogen on an aromatic ring to a nitrile group is a fundamental reaction in organic synthesis. The resulting aryl nitriles are versatile intermediates that can be readily transformed into a variety of functional groups, including carboxylic acids, amines, amides, and tetrazoles. For drug development professionals, the introduction of a nitrile moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This document details robust and reproducible methods for the cyanation of halo-aromatic esters.

General Experimental Workflow

The following diagram illustrates a typical workflow for the cyanation of a halo-aromatic ester.



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